N-isobutyl-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isobutyl-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the furochromene core, followed by the introduction of the isobutyl and acetamide groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-isobutyl-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Catalysts like palladium on carbon (Pd/C) or reagents like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-isobutyl-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isobutyl-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-Allyl-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
- 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
Uniqueness
N-isobutyl-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide stands out due to its specific structural features and the presence of the isobutyl and acetamide groups
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C20H23NO4/c1-10(2)9-21-19(22)7-16-12(4)15-6-14-11(3)13(5)24-17(14)8-18(15)25-20(16)23/h6,8,10H,7,9H2,1-5H3,(H,21,22) |
InChI Key |
WYZIBWMVWDPDFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.